3,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-sulfonamide
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Overview
Description
The compound “N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a thiadiazole ring, a piperidine ring, an isoxazole ring, and a sulfonamide group . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . The exact methods would depend on the specific reactivity and compatibility of the different functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms . The presence of multiple heterocyclic rings could result in a rigid and complex 3D structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present . For example, the sulfonamide group might be involved in acid-base reactions, while the heterocyclic rings might undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure . For example, the presence of polar functional groups might increase its solubility in water .Scientific Research Applications
Herbicidal Activity and Molecular Design
Research on sulfonylureas, imidazolinones, and triazolopyrimidinesulfonamides, including compounds structurally related to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3,5-dimethylisoxazole-4-sulfonamide, highlights the exploration of herbicidal activities. The development of biophore models and synthesis of various compounds, including those with thiadiazolyl and triazolopyrimidinesulfonamide moieties, has led to the discovery of effective herbicides. These efforts aim to improve agricultural practices by providing targeted weed control, thereby enhancing crop yield and food security (Ren et al., 2000).
Synthetic Methodology and Chemical Synthesis
The synthesis of complex molecules featuring oxazole-thiazole-pyridine structures showcases advanced synthetic strategies. Research into the preparation of dimethyl sulfomycinamate, through methanolysis of sulfomycin I, exemplifies the importance of these methodologies in accessing bioactive molecules. Such chemical synthesis studies not only provide insights into new therapeutic agents but also enhance our understanding of molecular architecture and reactivity (Bagley et al., 2003).
Enzyme Inhibition for Therapeutic Applications
Investigations into sulfonamides incorporating various moieties, such as aroylhydrazone and thiadiazolyl groups, have revealed their potential as inhibitors of human carbonic anhydrases. These enzymes are crucial for physiological functions, and their modulation is a strategy for treating conditions like glaucoma, epilepsy, and cancer. The development of sulfonamide-based inhibitors offers a pathway to new therapeutic agents, highlighting the role of chemical innovation in medical advancements (Alafeefy et al., 2015).
Antimicrobial and Antifungal Properties
Sulfonamide compounds have historically played a pivotal role as antimicrobials. Recent research into sulfonamide-based hybrids, incorporating heterocyclic moieties like triazole, thiadiazole, and oxazole, continues to expand their applications. These studies not only reaffirm the antimicrobial efficacy of sulfonamides but also open new avenues for combatting resistant microbial strains, thereby addressing a critical challenge in public health (Ghomashi et al., 2022).
Mechanism of Action
Target of Action
It is known that similar compounds have shown antimicrobial activity , suggesting that the compound may target bacterial or fungal cells.
Mode of Action
It is known that similar compounds act as bidentate ligands, coordinating through the nitrogen atom . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have shown antimicrobial activity , suggesting that the compound may affect pathways related to microbial growth and survival.
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that the compound may have a similar effect.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S2/c1-8-12(9(2)20-14-8)22(18,19)16-10-3-5-17(6-4-10)11-7-13-21-15-11/h7,10,16H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTNFSAEWVIFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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